Ethyl 3-amino-4-fluorobenzoate

CAS No.: 455-75-4

Cat. No.: VC3752937

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 455-75-4 |

|---|---|

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | ethyl 3-amino-4-fluorobenzoate |

| Standard InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 |

| Standard InChI Key | XRJOTWKQZHOXTM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)F)N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)N |

Introduction

Chemical Identity and Structural Characteristics

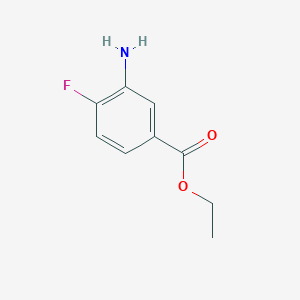

Ethyl 3-amino-4-fluorobenzoate is a fluorinated aminobenzoate ester with distinctive functional groups arranged on a benzene ring. The compound is characterized by its precise molecular arrangement, featuring an amino group at the meta-position (3-position) and a fluorine atom at the para-position (4-position) relative to the carboxylic ester group . This specific substitution pattern confers unique chemical reactivity and physical properties to the molecule.

The compound is formally identified through various nomenclature systems and identifiers as outlined in Table 1.1.

Table 1.1: Chemical Identification Parameters of Ethyl 3-amino-4-fluorobenzoate

| Parameter | Value |

|---|---|

| CAS Registry Number | 455-75-4 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Chemical Name (IUPAC) | Ethyl 3-amino-4-fluorobenzoate |

| CBNumber | CB1179136 |

The compound is also known by several synonyms, including 3-amino-4-fluorobenzoic acid ethyl ester and benzoic acid, 3-amino-4-fluoro-, ethyl ester . These alternative names reflect the same chemical entity but may be used in different contexts or databases.

Physical Properties

Ethyl 3-amino-4-fluorobenzoate possesses distinct physical properties that influence its handling, storage, and potential applications. These properties stem from its molecular structure and the specific arrangement of functional groups.

Basic Physical Characteristics

The compound exhibits physical characteristics typical of aromatic esters with added amine functionality. Table 2.1 summarizes the key physical properties of the compound.

Table 2.1: Physical Properties of Ethyl 3-amino-4-fluorobenzoate

| Property | Value | Determination Method |

|---|---|---|

| Physical State | Solid | - |

| Density | 1.218±0.06 g/cm³ | Predicted |

| Boiling Point | 285.5±20.0 °C at 760 mmHg | Predicted |

| Flash Point | 126.5±21.8 °C | Predicted |

| pKa | 2.11±0.10 | Predicted |

The relatively high boiling point reflects the compound's molecular weight and potential for intermolecular hydrogen bonding through the amino group . The density value places it as moderately dense compared to other organic compounds of similar size, which is consistent with the presence of the fluorine atom increasing the molecular weight without substantially increasing molecular volume.

Chemical Reactivity and Structural Insights

Ethyl 3-amino-4-fluorobenzoate contains three primary functional groups that define its chemical behavior: the aromatic ring, the amino group, and the ester moiety. Additionally, the fluorine substituent significantly influences its electronic properties and reactivity patterns.

Functional Group Reactivity

The amino group (-NH₂) at the 3-position represents a nucleophilic center capable of participating in various reactions including acylation, alkylation, and diazotization. This reactivity makes the compound valuable as a building block for more complex structures . The presence of the fluorine atom at the para position relative to the amino group modulates the nucleophilicity of the amine through inductive electron-withdrawing effects.

The ethyl ester functionality provides sites for hydrolysis, transesterification, and reduction reactions, allowing for further derivatization of the carboxylic acid moiety. These potential transformations expand the utility of the compound in organic synthesis pathways.

Applications and Uses

Ethyl 3-amino-4-fluorobenzoate has potential applications across multiple fields, primarily due to its functionalized structure that serves as a versatile building block in organic synthesis.

Pharmaceutical Applications

The compound's structure, featuring both an amino group and a fluorine atom on an aromatic ring, makes it potentially valuable in medicinal chemistry. Fluorinated aromatic compounds have gained significant attention in pharmaceutical development due to the unique properties fluorine imparts, including increased metabolic stability, enhanced binding interactions, and improved bioavailability. The amino group provides a handle for further derivatization to create diverse chemical libraries for drug discovery efforts.

Chemical Synthesis

As an appropriately functionalized benzoate ester, Ethyl 3-amino-4-fluorobenzoate can serve as an intermediate in the synthesis of more complex structures. The amino group allows for various transformations including diazotization, amide formation, and heterocycle construction. The ester functionality provides opportunities for further elaboration of the carboxylic acid moiety through hydrolysis, amidation, or reduction.

| Region | Number of Suppliers |

|---|---|

| China | 82 |

| United States | 17 |

| United Kingdom | 6 |

| India | 3 |

| Germany | 2 |

| Europe (other) | 2 |

| Global Total | 112 |

This extensive supply network indicates the compound's relevance and demand in the chemical industry and research communities . Major suppliers include specialized fine chemical companies focused on providing research chemicals and building blocks for synthetic chemistry.

Related Compounds and Derivatives

Ethyl 3-amino-4-fluorobenzoate belongs to a broader family of fluorinated aminobenzoates and shares structural similarities with several other compounds of chemical and pharmacological interest.

Structural Relatives

The compound is closely related to 3-amino-4-fluorobenzoic acid, which differs only in the absence of the ethyl ester group. This carboxylic acid can be obtained through the hydrolysis of Ethyl 3-amino-4-fluorobenzoate and serves as a precursor to various derivatives.

Another related compound mentioned in the search results is 3-amino-4-fluorobenzoic boric acid, which features a boronic acid group in place of the ethyl ester . This compound has distinct applications in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume